1H-pyrrolo[2,3-c]pyridin-4-amine
Overview
Description
1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic compound . It is used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridin-4-amine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine .Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-c]pyridin-4-amine is a solid compound . It has a molecular weight of 133.15 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Characterization
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including "1H-pyrrolo[2,3-c]pyridin-4-amine," are synthesized through various chemical reactions, providing essential insights into the preparation and utility of pyrrole systems. These derivatives find applications in developing electrically conducting films, solvents, and intermediates with low toxicity, showcasing their versatility in chemical synthesis and material science (Anderson & Liu, 2000).
Synthesis of Trans-[Co(III)(bpb)(amine)2]X Complexes
This research highlights the synthesis and characterization of complexes involving pyrrolidine derivatives, demonstrating the structural diversity achievable through the interaction of "1H-pyrrolo[2,3-c]pyridin-4-amine" derivatives with transition metals. The study contributes to the understanding of molecular structures and potential applications in catalysis and material sciences (Amirnasr, Schenk, & Meghdadi, 2002).
Chemical Transformations and Applications
Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines
Demonstrating the utility of palladium-catalyzed intramolecular amination, this study presents an efficient method to synthesize various cyclic compounds, including pyrrolidine derivatives. The research underscores the strategic use of unactivated C-H bonds in organic synthesis, providing a pathway to functionalize "1H-pyrrolo[2,3-c]pyridin-4-amine" and its analogs for diverse applications (He et al., 2012).
Sustainable Catalytic Pyrrole Synthesis
Highlighting the importance of sustainability in chemical synthesis, this research introduces an iridium-catalyzed method for synthesizing pyrrole derivatives from renewable resources. The approach, applicable to "1H-pyrrolo[2,3-c]pyridin-4-amine" derivatives, emphasizes the creation of C–N and C–C bonds while promoting environmental friendliness through the use of secondary alcohols and amino alcohols as starting materials (Michlik & Kempe, 2013).
Safety And Hazards
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXDDPRSWEDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696620 | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridin-4-amine | |
CAS RN |
1190320-10-5 | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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